![molecular formula C14H16F2O4 B11720952 Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate CAS No. 2006277-16-1](/img/structure/B11720952.png)
Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate
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Overview
Description
Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate is an organic compound with a complex structure that includes ethoxy, oxoethyl, phenyl, and difluoroacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 2,2-difluoroacetate with 4-(2-ethoxy-2-oxoethyl)phenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and oxo compounds.
Scientific Research Applications
Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate
- Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate .
Uniqueness
Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate is unique due to its difluoroacetate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Biological Activity
Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate (CAS Number: 2006277-16-1) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoroacetate and ethoxy groups may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C14H16F2O4, with a molecular weight of 286.27 g/mol. Its structure includes a phenyl ring substituted with an ethoxy and difluoroacetate moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are still being explored, but preliminary studies suggest potential mechanisms of action related to apoptosis modulation and enzyme inhibition.
Anticancer Activity
A study focused on the structure-activity relationship (SAR) of related compounds revealed that derivatives with ethoxy and difluoromethyl groups can effectively inhibit antiapoptotic proteins such as Bcl-2. These proteins are critical in cancer cell survival, and their inhibition can lead to increased apoptosis in cancer cells. This compound may share similar mechanisms due to its structural similarities with effective Bcl-2 antagonists .
The mechanism by which ethyl difluoroacetates exert their biological effects often involves interaction with cellular signaling pathways. For instance, studies have shown that the introduction of difluoromethyl groups enhances lipophilicity and binding selectivity to target proteins, potentially improving the efficacy of the compound in cellular environments .
Data Table: Biological Activities of Similar Compounds
Pharmacokinetics and ADME Properties
Fluorinated compounds often exhibit enhanced absorption, distribution, metabolism, and excretion (ADME) properties due to their unique electronic characteristics. The difluoroacetate group in this compound is expected to improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
CAS No. |
2006277-16-1 |
---|---|
Molecular Formula |
C14H16F2O4 |
Molecular Weight |
286.27 g/mol |
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate |
InChI |
InChI=1S/C14H16F2O4/c1-3-19-12(17)9-10-5-7-11(8-6-10)14(15,16)13(18)20-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
NSAKBZUXLLTHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(C(=O)OCC)(F)F |
Origin of Product |
United States |
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